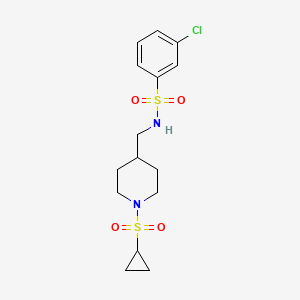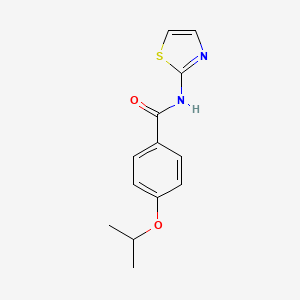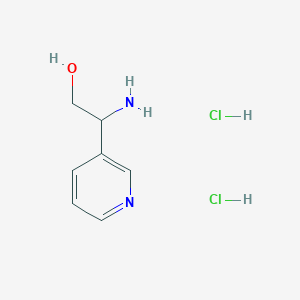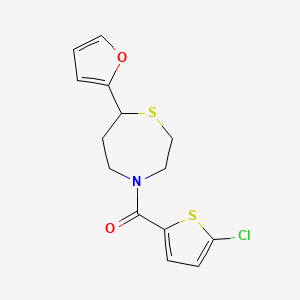
1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene” suggests a benzene ring with acetyl (COCH3), hydroxyl (OH), and methyl (CH3) substituents. The positions of these substituents are indicated by the numbers in the name .
Synthesis Analysis
The synthesis of such a compound would likely involve reactions that introduce the acetyl, hydroxyl, and methyl groups to the benzene ring. This could involve Friedel-Crafts acylation (for the acetyl groups), electrophilic aromatic substitution (for the methyl group), and perhaps a form of direct hydroxylation (for the hydroxyl groups) .Molecular Structure Analysis
The molecule contains a benzene ring, which is planar, and the substituents may cause the molecule to be non-planar. The presence of the acetyl groups and the hydroxyl groups also suggests that the compound can participate in hydrogen bonding .Chemical Reactions Analysis
The acetyl and hydroxyl groups are quite reactive. The acetyl group can undergo nucleophilic acyl substitution, and the hydroxyl group can participate in a variety of reactions, including those typical of alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. The presence of the polar acetyl and hydroxyl groups suggests that the compound would have some degree of solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
- Researchers have found that the bis(biarylhydrazone) derivative possesses high antiradical and cytoprotective activity .
- The resulting reaction products can be further utilized in synthetic transformations, including the synthesis of various heterocycles .
- For instance, 4,5-dihydro-1H-pyrazole derivatives synthesized from chalcones exhibit properties such as antibacterial, antituberculous, and analgesic effects .
- These bis-derivatives contain various substituents (e.g., furyl, thiophene, 4-dimethylaminophenyl) and offer potential applications .
- Unfortunately, the reaction yielded a crystalline product with low yield and strong tarring of the reaction mixture .
Antioxidant and Cytoprotective Activity
Synthetic Transformations
Chalcones and Heterocycles
Bis-Derivatives of 4,5-Dihydro-1H-Pyrazole
Failed Attempt at Bis(Phenylpyrazoline) Synthesis
Related Compounds
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(5-acetyl-2,4-dihydroxy-3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-5-10(14)8(6(2)12)4-9(7(3)13)11(5)15/h4,14-15H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXPYYTZBSOMMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1O)C(=O)C)C(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol](/img/structure/B2368007.png)

![2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2368011.png)

![N-(2-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2368016.png)
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2368017.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2368018.png)

![N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2368023.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide](/img/structure/B2368026.png)

![4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2368028.png)